Product packaging for Methyl 2-(chlorosulfonyl)-3-methylbenzoate(Cat. No.:CAS No. 126535-26-0)

Methyl 2-(chlorosulfonyl)-3-methylbenzoate

Cat. No.: B159549
CAS No.: 126535-26-0
M. Wt: 248.68 g/mol
InChI Key: YZNFOAXNTIGWQG-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-3-methylbenzoate is a useful research compound. Its molecular formula is C9H9ClO4S and its molecular weight is 248.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO4S B159549 Methyl 2-(chlorosulfonyl)-3-methylbenzoate CAS No. 126535-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chlorosulfonyl-3-methylbenzoate
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InChI

InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(9(11)14-2)8(6)15(10,12)13/h3-5H,1-2H3
Source PubChem
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InChI Key

YZNFOAXNTIGWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888926
Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

126535-26-0
Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Record name Methyl 2-chlorosulfonyl-3-methylbenzoate
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Significance in Synthetic Chemistry Methodologies

The primary significance of methyl 2-(chlorosulfonyl)-3-methylbenzoate in synthetic chemistry is intrinsically linked to its function as a key intermediate in the production of sulfonylurea herbicides. researchgate.netresearchgate.netjlu.edu.cn This class of herbicides is renowned for its high efficacy at low application rates, broad-spectrum weed control, and favorable toxicological and environmental profiles. researchgate.netjlu.edu.cn

The reactivity of the chlorosulfonyl group (-SO₂Cl) is central to its utility. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity allows for the facile construction of the sulfonylurea bridge, a critical pharmacophore in this class of herbicides.

A prime example of its application is in the synthesis of triflusulfuron-methyl, a selective post-emergence herbicide used for the control of broadleaf weeds in sugar beet crops. nih.govgoogle.com In this synthesis, this compound is reacted with a corresponding amino-triazine derivative to form the final sulfonylurea product. researchgate.netnih.gov The reaction is a testament to the compound's role as a reliable and efficient building block in the construction of complex, commercially important molecules.

Role As a Precursor in Advanced Chemical Synthesis

The utility of methyl 2-(chlorosulfonyl)-3-methylbenzoate extends beyond a single application, serving as a precursor in a variety of advanced chemical syntheses. Its bifunctional nature, possessing both an ester and a reactive chlorosulfonyl group, allows for a range of chemical transformations.

A notable synthesis method for this compound itself involves a multi-step process starting from 2-nitro-3-methyl benzoate (B1203000). google.com This precursor is reacted with benzyl (B1604629) isothiourea hydrochloride to form a thioether intermediate, which is then oxidized to yield the final product. google.com This process highlights the intricate synthetic pathways that can be employed to generate this valuable intermediate.

The resulting this compound can then be utilized in the synthesis of a variety of compounds beyond sulfonylurea herbicides. While the primary documented use is in the agrochemical sector, the inherent reactivity of the molecule suggests potential applications in the synthesis of other biologically active compounds, such as pharmaceuticals and dyes. chemicalbook.com The chlorosulfonyl group can be converted into sulfonamides, sulfonate esters, and other sulfur-containing functionalities, opening up a wide array of synthetic possibilities.

Applications in Directed Organic Synthesis and Medicinal Chemistry Research

Precursor in Pharmaceutical Synthesis and Drug Discovery

While primarily documented as an agrochemical intermediate, the chemical properties of Methyl 2-(chlorosulfonyl)-3-methylbenzoate make it a compound of significant interest in pharmaceutical research. The presence of the sulfonyl chloride functional group is key to its potential applications in this field.

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs. nih.gov The primary reaction involving this compound is the facile reaction of its sulfonyl chloride group with primary or secondary amines. This reaction forms a stable sulfonamide linkage, which is a critical step in the synthesis of sulfonamide-based therapeutic agents. This established reactivity provides a direct pathway for incorporating the methyl 3-methylbenzoate (B1238549) scaffold into potential new drug candidates.

Sulfur-containing compounds, particularly sulfonamides, are integral to a vast number of bioactive molecules due to their unique chemical and physical properties. nih.gov The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing it to interact effectively with biological targets such as enzymes and receptors. The synthesis of novel sulfonamide derivatives is a common strategy in the search for new antitumor agents and other therapeutics. nih.gov By reacting this compound with various amine-containing fragments, medicinal chemists can generate libraries of novel compounds for biological screening, aiming to identify new molecules with therapeutic potential.

The creation of complex molecular scaffolds is a central theme in modern chemistry, enabling the systematic assembly of functional molecules. sigmaaldrich.com this compound serves as a bifunctional building block that can be used in the rational, stepwise construction of more elaborate structures. Following the formation of a sulfonamide, the methyl ester group remains available for further chemical modification, such as hydrolysis to a carboxylic acid or amidation. This allows for the sequential addition of different molecular fragments, a key strategy in building complex scaffolds designed for specific functions in drug discovery and development. sigmaaldrich.com

Intermediate in Agrochemical Development

The most well-documented application of this compound is in the production of advanced agrochemicals, specifically within the sulfonylurea class of herbicides.

This compound is a key intermediate in the synthesis of Triflusulfuron-methyl. google.comthieme.com Triflusulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used to control broadleaf and grass weeds in sugar beet crops. thieme.com Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. thieme.com

The synthesis involves the reaction of this compound with other chemical precursors to construct the final, complex herbicide molecule. The full chemical name of Triflusulfuron-methyl is methyl 2-[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate, which highlights the central role of the benzoate (B1203000) sulfonyl portion derived from the starting intermediate. thieme.com

The industrial synthesis of Triflusulfuron-methyl from this compound is a prime example of targeted synthesis. A patented method describes the interaction of this compound with sodium cyanate, pyridine, and 2-amino-4-dimethylamino-6-(2,2,2-trifluoroethoxy)triazine-1,3,5 in an acetonitrile (B52724) solvent to produce the final herbicide. This multi-component reaction strategy allows for the efficient and specific assembly of the complex sulfonylurea structure. Alternative synthesis routes for the intermediate itself have also been developed to improve efficiency and reduce costs, such as reacting 3-methyl-2-nitrobenzoic acid methyl ester with benzyl (B1604629) isothiourea hydrochloride, followed by oxidation. google.com These targeted strategies underscore the importance of this compound as a precisely designed building block for the agrochemical industry.

Material Science Applications Derived from Unique Structural Features

Information regarding the application of this compound in material science is not available in the public domain based on comprehensive searches. The unique structural features of the molecule, combining a reactive sulfonyl chloride, a methyl ester, and an aromatic ring, theoretically suggest potential for its use as a monomer or functionalizing agent in polymer chemistry or for the creation of specialized coatings. However, no published research or patents could be retrieved to substantiate any practical application in this field.

Theoretical and Computational Studies of Methyl 2 Chlorosulfonyl 3 Methylbenzoate and Analogues

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical behavior of Methyl 2-(chlorosulfonyl)-3-methylbenzoate and its analogues.

The study of energy landscapes and reaction pathways is crucial for predicting the feasibility and mechanism of chemical reactions. For analogues of this compound, such as benzenesulfonyl chloride, computational methods have been employed to elucidate reaction mechanisms. For instance, the solvolysis of aromatic sulfonyl chlorides is proposed to proceed through a concerted SN2 mechanism. researchgate.netmdpi.com The influence of the solvent on the reaction rate can be quantified using the extended Grunwald-Winstein equation, which correlates the rate constants with the solvent's nucleophilicity and ionizing power. researchgate.netmdpi.com

For the hydrolysis of benzenesulfonyl chloride, a two-step exothermic process involving the formation of an unstable five-coordinate intermediate has been calculated using the PM3 method. rsc.org The activation Gibbs free energies for the electrophilic aromatic substitution (EAS) reaction of benzenesulfonic acid with the nitronium ion (NO₂⁺) have been calculated to be in the range of 15.5–18.3 kcal/mol, indicating a polar, two-step mechanism. rsc.org

Table 1: Calculated Activation Parameters for the Hydrolysis of Benzenesulfonyl Chloride in Different Media at 298 K

MediumΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Gas phase77.3-163.6
Water Cluster (1 H₂O)61.2-83.8
Water Cluster (2 H₂O)55.9-94.0
Water Cluster (3 H₂O)42.0-96.4
Bulk Water68.6-96.7

This table is generated based on data for benzenesulfonyl chloride, an analogue of this compound. Source: rsc.org

The electron density distribution and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. In substituted benzenes, the nature and position of substituents significantly influence the electron density of the aromatic ring. For deactivated benzene (B151609) derivatives, such as those with a sulfonyl chloride group, the substituent tends to withdraw electron density from the ring, making it less reactive towards electrophiles. rsc.org

DFT calculations on related sulfonamides have shown that the distribution of active sites for nucleophilic and electrophilic attacks can be predicted using molecular electrostatic potential maps and Mulliken charge analysis. electrochemsci.org The energies of HOMO and LUMO, and the resulting energy gap, provide insights into the chemical reactivity and kinetic stability of the molecule. electrochemsci.org For instance, in a study of 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl)benzenesulfonamide, the HOMO-LUMO energy gap was calculated to be 4.71 eV, indicating high chemical reactivity. electrochemsci.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Benzenesulfonamide Analogue

ParameterEnergy (eV)
EHOMO-7.05
ELUMO-2.34
Energy Gap (ΔE)4.71

This table is based on data for 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl)benzenesulfonamide, an analogue. Source: electrochemsci.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. For flexible molecules like this compound, which has rotatable bonds, MD simulations can reveal the preferred conformations in different media.

In a study of a pentiptycene-linked binuclear cyclometalated platinum(II) complex containing phenylsulfonyl groups, DFT calculations showed that a folded conformation was significantly more stable (by 18.8 kcal/mol) than an extended one in the gas phase. acs.orgacs.org This preference was attributed to stabilizing intramolecular C-H···π and π-π interactions. acs.orgacs.org The conformational flexibility of such molecules is crucial as it can influence their physical and chemical properties. MD simulations can also be used to rationalize the regioselectivity of reactions by analyzing the interactions between the substrate and other reactants or catalysts in a dynamic context. nih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict various spectroscopic properties, including UV-Vis, IR, and NMR spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

The prediction of UV-Vis absorption spectra using TD-DFT has become a standard tool for organic compounds. mdpi.commdpi.comnih.govnih.govresearchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. For a series of viologen salts, a TD-DFT protocol was developed that could predict the absorption maximum with good accuracy by applying an empirical correction. mdpi.com Similarly, for natural compounds with photoprotective properties, TD-DFT has been successfully used to predict their absorption spectra in the UV range. mdpi.com

The calculation of NMR chemical shifts is another powerful application of computational chemistry. researchgate.net By comparing calculated and experimental NMR spectra, it is possible to confirm or revise proposed molecular structures.

Table 3: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima for a Pentiptycene-Linked Platinum(II) Complex Analogue

StateExperimental λmax (nm)Calculated λmax (nm)
Monomer450430
Excimer663Not applicable

This table is based on data for a complex containing a phenylsulfonate moiety. The calculated value is for the monomer in the gas phase. Source: acs.org

Regioselectivity and Stereoselectivity Predictions in Chemical Transformations

Computational chemistry is a valuable tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For electrophilic aromatic substitution (EAS) reactions of substituted benzenes, the site of substitution is determined by the directing effects of the substituents already present on the ring. The chlorosulfonyl (-SO₂Cl) and methyl (-CH₃) groups in this compound will influence the position of further electrophilic attack.

Computational models based on the relative stabilities of the σ-complex intermediates (Wheland intermediates) have been developed to predict the regioisomer distribution in EAS reactions. acs.orgnih.gov These models, often employing DFT, have shown good agreement with experimental results for halogenations and nitrations of various aromatic systems. acs.orgnih.gov Another approach involves calculating the proton affinity at different positions on the aromatic ring, with the site of lowest protonation energy being the most nucleophilic and thus the most likely site of electrophilic attack. nih.govrsc.org For deactivated benzene derivatives, theoretical studies have shown that the meta regioselectivity is a result of a slight polarization of the ring's electron density and weak repulsive steric interactions in the ortho approach, rather than the stability of resonance structures as traditionally taught. rsc.org

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity and assessing the purity of Methyl 2-(chlorosulfonyl)-3-methylbenzoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the proton signals confirm the substitution pattern on the aromatic ring and the presence of the methyl and methoxy (B1213986) groups. For instance, the aromatic protons typically appear as distinct multiplets in the downfield region, while the methyl and methoxy protons resonate as singlets in the upfield region. These spectra are crucial for confirming the successful synthesis and for mechanistic studies of its subsequent reactions.

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H8.10 - 7.90mAromatic CH
¹H7.50 - 7.30mAromatic CH
¹H3.95sOCH₃
¹H2.70sAr-CH₃
¹³C168.5sC=O
¹³C142.0 - 128.0mAromatic C
¹³C52.5qOCH₃
¹³C20.5qAr-CH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. Under typical electron ionization (EI) conditions, the molecule undergoes fragmentation in a predictable manner. The molecular ion peak (M⁺) corresponding to the exact mass of the compound can be observed.

Key fragmentation pathways often involve the loss of the chlorosulfonyl group (SO₂Cl), the methoxy group (OCH₃), or the entire ester functionality. Analysis of these fragment ions provides conclusive evidence for the presence of the different functional groups within the molecule. This technique is also valuable for identifying impurities and byproducts in the reaction mixture.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the molecular structure.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1730StrongC=O stretch (ester)
~1370 and ~1170StrongS=O stretch (sulfonyl chloride)
~3000-2850MediumC-H stretch (aliphatic)
~1600 and ~1450Medium-WeakC=C stretch (aromatic)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring and the carbonyl group leads to characteristic absorption maxima in the UV region. While less specific than NMR or MS for complete structural elucidation, UV-Vis spectroscopy can be a useful tool for quantitative analysis and for monitoring reaction kinetics where a change in conjugation occurs.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the progress of reactions that synthesize or utilize this compound. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product.

A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A UV detector is commonly used for detection, set at a wavelength where the analyte has strong absorbance. This method allows for the accurate quantification of the product and the assessment of its purity.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile byproducts that may be formed during the synthesis of this compound. For instance, side reactions could potentially generate lower boiling point impurities that are amenable to GC analysis.

The sample is vaporized and passed through a capillary column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) for quantification or a mass spectrometer for identification. This is particularly useful for ensuring the final product is free from small amounts of volatile residual solvents or reactants.

Advanced Titration and Electrochemical Methods for Functional Group Analysis

The precise characterization and quantitative analysis of "this compound" are crucial for quality control in its synthesis and for monitoring its subsequent reactions. The presence of the reactive chlorosulfonyl group and the ester functionality allows for the application of specialized analytical methodologies. Advanced titration and electrochemical techniques offer high sensitivity, accuracy, and the potential for automation in determining the purity and concentration of this compound.

Advanced Titration Methods

Titrimetric analysis, a cornerstone of quantitative chemistry, has evolved to include sophisticated instrumental methods that provide more precise and reproducible endpoint detection compared to traditional visual indicators. For "this compound," these methods primarily target the reactive chlorosulfonyl moiety.

Potentiometric Titration

Potentiometric titration is a versatile technique where the change in the potential of a suitable indicator electrode is monitored as a titrant of known concentration is added. This method is particularly well-suited for the analysis of the chlorosulfonyl group in "this compound." The underlying principle involves the hydrolysis of the sulfonyl chloride to sulfonic acid and hydrochloric acid, followed by the titration of the generated chloride ions.

A common approach involves the use of a silver indicator electrode and a reference electrode, such as a silver/silver chloride (Ag/AgCl) or calomel (B162337) electrode. The titration is performed with a standardized solution of silver nitrate (B79036) (AgNO₃). As the silver nitrate solution is added, the silver ions react with the chloride ions produced from the hydrolysis of the chlorosulfonyl group, leading to the precipitation of silver chloride (AgCl). The potential of the silver electrode is dependent on the concentration of free silver ions in the solution. A sharp change in the electrode potential signals the endpoint of the titration, which corresponds to the complete precipitation of the chloride ions. chemscene.comwikipedia.orgwikipedia.orgunimed.edu.ng

The reaction can be summarized as follows:

Hydrolysis: CH₃C₆H₃(SO₂Cl)(COOCH₃) + 2H₂O → CH₃C₆H₃(SO₃H)(COOCH₃) + HCl

Titration: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

To illustrate the data obtained from such an analysis, a hypothetical potentiometric titration of a sample containing "this compound" is presented in the table below.

Table 1: Hypothetical Data for Potentiometric Titration of this compound

Titrant Volume (mL of 0.1 M AgNO₃) Potential (mV)
0.00 150
5.00 175
9.00 200
9.90 250
10.00 400
10.10 550
11.00 575
15.00 600

This table is for illustrative purposes and represents typical data from a potentiometric titration, showing a sharp potential change at the equivalence point.

Coulometric Titration

Coulometric titration is an absolute analytical method that offers exceptional precision and accuracy. In this technique, the titrant is generated in situ by electrolysis at a constant current. The amount of substance reacted is determined by measuring the total charge (in coulombs) passed during the electrolysis, based on Faraday's laws of electrolysis. electrochemsci.org

For the analysis of the chloride derived from "this compound," coulometric titration with electrochemically generated silver ions is a highly effective method. A silver anode is used to generate Ag⁺ ions at a constant rate. These ions then react with the chloride ions in the sample. An indicator system detects the presence of excess Ag⁺ ions, signaling the endpoint of the titration. The total time required for the titration at a known constant current allows for the precise calculation of the amount of chloride present. scholaris.canist.gov This method is particularly advantageous for the analysis of small quantities of the analyte due to its high sensitivity.

Electrochemical Methods

Electrochemical methods, such as voltammetry, provide valuable information on the redox properties of molecules. These techniques can be used for both qualitative characterization and quantitative analysis. For "this compound," cyclic voltammetry can be employed to study the reduction of the sulfonyl chloride group.

Cyclic Voltammetry (CV)

Cyclic voltammetry involves applying a linearly varying potential to an electrode and measuring the resulting current. The potential is swept in both a forward and reverse direction, providing a characteristic voltammogram that reveals information about the electrochemical processes occurring at the electrode surface.

The electrochemical reduction of these compounds involves the transfer of an electron to the sulfonyl chloride moiety, leading to the cleavage of the S-Cl bond and the formation of a sulfinate anion and a chloride ion. The peak potential (Ep) for this reduction is a key parameter obtained from the cyclic voltammogram.

The table below presents research findings on the electrochemical reduction of various nitro-substituted benzenesulfonyl chlorides, illustrating the type of data that can be obtained from cyclic voltammetry. This data is provided as a representative example of the analysis of aryl sulfonyl chlorides.

Table 2: Electrochemical Reduction Peak Potentials for Representative Aryl Sulfonyl Chlorides

Compound Peak Potential (Ep) vs. Fc/Fc⁺ (V)
2-Nitrobenzenesulfonyl chloride -0.66
3-Nitrobenzenesulfonyl chloride -0.63
4-Nitrobenzenesulfonyl chloride -0.59
2,4-Dinitrobenzenesulfonyl chloride -0.34

Data sourced from a study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides and is intended to be representative. scholaris.ca The potentials are reported versus the Ferrocene/Ferrocenium redox couple.

This data demonstrates how substituents on the benzene (B151609) ring affect the reduction potential of the sulfonyl chloride group. It is expected that the methyl and methoxycarbonyl substituents on "this compound" would similarly influence its electrochemical behavior. Such electrochemical analysis can be a powerful tool for reaction monitoring, for instance, in tracking the consumption of the sulfonyl chloride in a subsequent derivatization reaction.

Environmental Fate and Ecotoxicological Implications in Chemical Research

Degradation Pathways in Environmental Compartments

The environmental persistence of a chemical is largely determined by its susceptibility to various degradation processes. For Methyl 2-(chlorosulfonyl)-3-methylbenzoate, the primary pathways of transformation are expected to be chemical hydrolysis, photolysis, and microbial biodegradation. nih.gov

Hydrolysis is a key chemical process that can lead to the degradation of this compound in aqueous environments. The molecule possesses two functional groups susceptible to hydrolysis: the sulfonyl chloride group and the methyl ester group.

The sulfonyl chloride moiety (-SO₂Cl) is known to be highly reactive towards water. This functional group readily hydrolyzes to form the corresponding sulfonic acid. This reaction is typically rapid, especially under neutral or alkaline conditions, and is a major degradation pathway for sulfonyl chlorides. organic-chemistry.org

The methyl ester moiety (-COOCH₃) is also susceptible to hydrolysis, which would yield the corresponding carboxylic acid and methanol (B129727). acs.org This reaction can be catalyzed by acids or bases. Compared to the sulfonyl chloride group, ester hydrolysis is generally a slower process under typical environmental pH conditions.

Given the high reactivity of the sulfonyl chloride group, it is the primary site for initial hydrolytic attack. The main degradation products from hydrolysis are therefore anticipated to be 2-(sulfonic acid)-3-methylbenzoic acid and hydrochloric acid, followed by the slower hydrolysis of the ester group.

Table 1: Predicted Hydrolytic Degradation of this compound

Functional GroupReactivity to HydrolysisPrimary Degradation Product
Sulfonyl Chloride (-SO₂Cl)HighSulfonic Acid (-SO₃H)
Methyl Ester (-COOCH₃)ModerateCarboxylic Acid (-COOH)

This table illustrates the expected reactivity of the functional groups of this compound towards hydrolysis and the resulting initial degradation products.

While specific studies on this compound are not extensively available, its potential for photolytic and biodegradation can be inferred from its chemical structure and research on related compounds.

Photolytic Degradation: Aromatic compounds can undergo photolysis, a process driven by light energy. The presence of the benzene (B151609) ring in this compound suggests a potential for photodegradation. Aromatic sulfones have been studied for their photochemical reactivity, which can involve the cleavage of the carbon-sulfur bond upon exposure to light. nih.gov Photons can act as traceless reagents in photocatalytic systems, controlling reaction pathways. nih.gov For instance, under specific wavelengths of light, some photocatalysts can mediate the oxidation of related sulfur compounds. nih.gov

Biodegradation: Microbial degradation is a critical process for the removal of organic chemicals from the environment. nih.gov While sulfonylurea herbicides can be persistent, microbial degradation is a recognized dissipation pathway, often involving hydrolysis and hydroxylation. nih.gov The biodegradation of aromatic compounds, including those with chloro and methyl substitutions, has been observed in various microorganisms, such as Pseudomonas species. capes.gov.brnih.gov These bacteria can utilize benzoates as a carbon source, breaking them down through pathways like the ortho or meta cleavage of the aromatic ring. capes.gov.br

The biodegradation of this compound would likely involve initial enzymatic attacks on the side chains (ester and sulfonyl groups) and subsequent cleavage of the aromatic ring. The presence of a chlorine atom on the sulfonyl group and the methyl group on the ring can influence the rate and pathway of microbial degradation. capes.gov.brbldpharm.com

Methodologies for Assessing Environmental Transport and Partitioning

To understand how this compound might move through and distribute within the environment, various established methodologies are employed. These methods are crucial for predicting exposure concentrations in different environmental compartments like soil, water, and air.

Key parameters used to assess environmental transport include:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates the tendency of a chemical to adsorb to soil and sediment organic matter. For related sulfonylurea herbicides, adsorption is a key factor affecting their mobility and is influenced by soil pH and organic matter content. nih.gov

Leaching Studies: Laboratory column studies and field lysimeter experiments are used to directly measure the potential for a chemical to move through the soil profile and reach groundwater.

Environmental Fate Models: Computer models like FUGACITY, ChemFate, and SoilPlusVeg use a compound's physicochemical properties to simulate its distribution and persistence in a multi-compartment environment. rsc.org These models help to estimate the Predicted Environmental Concentration (PEC) in various compartments. nih.gov

Ecotoxicological Assessment Frameworks for Related Sulfonylurea Herbicides

Since this compound is a precursor to certain sulfonylurea herbicides, the ecotoxicological assessment frameworks for this class of herbicides provide a relevant context. nih.gov These frameworks are designed to evaluate potential risks to non-target organisms.

The assessment typically involves a tiered approach with a battery of standardized ecotoxicity tests on representative species from different trophic levels:

Aquatic Organisms: Tests are conducted on fish (e.g., acute 96-hour toxicity), aquatic invertebrates like Daphnia magna (e.g., 48-hour immobilization test), and algae such as Raphidocelis subcapitata (e.g., 72-hour growth inhibition test). nih.gov Sulfonylureas are known to be particularly potent inhibitors of plant growth, making algae and aquatic plants highly sensitive indicators. nih.gov

Terrestrial Organisms: Assessments include tests on earthworms, soil microorganisms (e.g., nitrogen and carbon transformation tests), and terrestrial plants (e.g., seedling emergence and vegetative vigor tests).

The results of these tests, such as the No-Observed-Effect Concentration (NOEC) and the half-maximal effective concentration (EC50), are used to derive a Predicted No-Effect Concentration (PNEC).

Risk Assessment Methodologies in Chemical Synthesis and Application

The risk assessment of a chemical like this compound, both in its synthesis and potential application, is a systematic process to evaluate the likelihood of adverse effects on human health and the environment. This process generally consists of four key steps:

Hazard Identification: This step involves identifying the intrinsic hazardous properties of the substance. For a reactive intermediate like this compound, this would include its corrosive nature due to the sulfonyl chloride group and potential ecotoxicity. chemicalbook.com

Dose-Response (or Concentration-Effect) Assessment: This step quantifies the relationship between the dose or concentration of the chemical and the incidence or severity of an adverse effect. For ecotoxicology, this involves determining values like EC50 and NOEC from the tests described in the previous section. nih.gov

Exposure Assessment: This involves estimating or measuring the concentration of the chemical that environmental compartments and organisms will be exposed to (the PEC). This assessment considers the chemical's release rates, degradation, and transport in the environment. nih.gov

This structured risk assessment ensures that potential hazards are identified and managed throughout the chemical's lifecycle, from laboratory synthesis to industrial application and eventual environmental fate.

Future Research Directions and Emerging Paradigms for Methyl 2 Chlorosulfonyl 3 Methylbenzoate

Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy

The industrial synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate is crucial for the production of herbicides such as Triflusulfuron-methyl. nih.gov Current methodologies, while effective, are continuously being refined to improve yield, selectivity, and environmental footprint.

A patented method describes the synthesis of this compound from 3-methyl-2-nitrobenzoic acid methyl ester and benzyl (B1604629) isothiourea hydrochloride. google.com This process involves the formation of a benzyl thioether intermediate, which is then oxidized to the final product. google.com The use of a cascade method, where the intermediate is not isolated, and the selection of odorless and readily available starting materials like benzyl isothiourea hydrochloride, represent steps towards a greener and more cost-effective process. google.com

Future research is focused on developing synthetic routes with even greater atom economy and selectivity. One promising area is the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides. A novel method utilizing hydrogen peroxide in the presence of zirconium tetrachloride has shown excellent yields and very short reaction times under mild conditions, avoiding the use of harsh reagents. organic-chemistry.org This approach is environmentally friendly as it generates water as the primary byproduct. organic-chemistry.org

Another avenue of exploration is the use of photocatalysis. A recently developed method for the synthesis of sulfonyl chlorides from in situ generated sulfur dioxide and arenediazonium tetrafluoroborates is mediated by a heterogeneous potassium poly(heptazine imide) photocatalyst. acs.org This approach is notable for its tolerance of a wide range of functional groups. acs.org

The table below summarizes some of the synthetic methods for sulfonyl chlorides, highlighting the potential for future application in the synthesis of this compound.

Starting MaterialReagentsKey Advantages
3-methyl-2-nitrobenzoic acid methyl esterBenzyl isothiourea hydrochloride, oxidantUtilizes readily available materials, cascade process improves efficiency. google.com
Thiols/DisulfidesHydrogen peroxide, Zirconium tetrachlorideHigh yields, short reaction times, mild conditions, environmentally friendly. organic-chemistry.org
Arenediazonium tetrafluoroboratesIn situ generated SO2, photocatalystTolerates a variety of functional groups. acs.org

Exploration of Untapped Reactivity Profiles for New Chemical Transformations

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with nucleophiles, a property that is central to its use in the synthesis of sulfonamides and sulfonate esters. However, the specific substitution pattern of this molecule may give rise to unique and currently untapped reactivity.

A study on the nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides revealed a counterintuitive acceleration of the reaction by ortho-alkyl groups. nih.gov This enhanced reactivity is attributed to a rigid, sterically congested structure. nih.gov Given that this compound possesses an ortho-methyl group, it is poised to exhibit this accelerated reactivity, a feature that could be exploited for the development of novel and efficient chemical transformations.

Beyond simple nucleophilic substitution, the potential for this compound to participate in more complex reaction cascades is an area ripe for exploration. For instance, the formation of sulfone-sulfonates from the reaction of aryl methanesulfonates with sodium hydride suggests the possibility of unusual rearrangements and bond formations. cdnsciencepub.comresearchgate.net The presence of both a sulfonyl chloride and a methyl ester group on the same aromatic ring could lead to intramolecular reactions or serve as a platform for the construction of complex heterocyclic systems.

Future research could focus on investigating the reaction of this compound with a wider range of nucleophiles and under various reaction conditions to uncover novel reactivity patterns. The potential for this compound to act as a precursor to sulfenes or to undergo transition-metal-catalyzed cross-coupling reactions are also intriguing possibilities that warrant investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, making process safety a major concern. byjus.com Flow chemistry, with its superior heat and mass transfer capabilities, offers a safer and more efficient alternative to traditional batch processing.

The continuous flow synthesis of aryl sulfonyl chlorides has been successfully demonstrated, employing multiple continuous stirred-tank reactors (CSTRs) and automated process control. innospk.com This approach not only enhances safety but also improves process consistency and spacetime yield. innospk.com The diazotization of methyl 2-aminobenzoate (B8764639) followed by chlorosulfonylation to produce Methyl 2-(chlorosulfonyl)benzoate has also been efficiently carried out in a continuous-flow reactor, significantly reducing side reactions.

The integration of this compound synthesis into automated platforms represents a significant leap forward. Automated systems can precisely control reaction parameters, monitor progress in real-time, and facilitate high-throughput screening of reaction conditions, accelerating the discovery of new synthetic routes and applications. The development of robust and scalable flow chemistry protocols for the synthesis of this compound is a key area for future research.

Applications in New Areas of Medicinal Chemistry and Agrochemical Science

The primary established application of this compound is as a key intermediate in the synthesis of the sulfonylurea herbicide Triflusulfuron-methyl. nih.gov This herbicide is used for the selective post-emergence control of broadleaf weeds in sugar beet cultivation. nih.gov The sulfonylurea moiety, formed from the reaction of the sulfonyl chloride with an appropriate amine, is responsible for the herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS). nih.gov

While its role in agrochemical science is well-defined, the potential applications of this compound in medicinal chemistry remain largely unexplored. Sulfonamides, which can be readily synthesized from this compound, are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The unique substitution pattern of this compound could lead to the discovery of novel sulfonamide-based drugs with improved efficacy and selectivity.

Furthermore, substituted benzoates themselves have been investigated for various medicinal applications. For example, certain aryl-substituted dihydropyrimidines containing a benzoate (B1203000) moiety have shown potential as anticancer agents by targeting the kinesin Eg5. mdpi.com The structural features of this compound could serve as a scaffold for the design of new therapeutic agents.

Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this compound to explore its potential in medicinal chemistry.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting chemical reactivity. DFT calculations have been successfully employed to study the mechanism of nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides, providing insights into the unexpected rate acceleration by ortho-alkyl substituents. nih.gov

For this compound, advanced computational modeling can be utilized to:

Predict Reactivity: Model the transition states of various reactions to predict the most favorable reaction pathways and identify potential untapped reactivity profiles.

Optimize Synthetic Routes: Calculate reaction energetics to identify the most efficient and selective conditions for its synthesis, complementing experimental studies.

Design Novel Molecules: Use molecular docking and other computational tools to design new derivatives with specific biological activities for applications in medicinal chemistry and agrochemical science. For instance, DFT studies and molecular docking have been used to investigate the anticancer activity of novel sulfonylcycloureas. epa.gov

The integration of computational modeling with experimental work will be crucial for accelerating the discovery of new applications and the development of more efficient synthetic processes for this compound. This synergistic approach will enable a more rational and targeted exploration of the chemical space surrounding this versatile compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(chlorosulfonyl)-3-methylbenzoate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonation and esterification steps. Key intermediates like 3-methylbenzoic acid derivatives can undergo chlorosulfonation using reagents such as chlorosulfonic acid. Optimization includes controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios of sulfonating agents. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., using methanol/water) are effective for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., chlorosulfonyl and methyl groups). 19^{19}F NMR may detect fluorinated impurities if present.
  • IR : Confirms sulfonyl chloride (S=O stretching at ~1370–1300 cm1^{-1}) and ester (C=O at ~1720 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validates purity and stoichiometry .

Q. How can purity and stability be assessed under different storage conditions?

  • Methodology : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to monitor degradation products. Stability studies should include accelerated conditions (e.g., 40°C/75% RH) and analysis via TLC or NMR. Store the compound in anhydrous, dark conditions at -20°C to prevent hydrolysis of the chlorosulfonyl group .

Q. What safety precautions are critical when handling the chlorosulfonyl group?

  • Methodology : Use fume hoods, wear nitrile gloves, and avoid skin/eye contact due to the compound’s corrosive nature. Quench residual chlorosulfonic acid with ice-cold sodium bicarbonate. Emergency protocols should include immediate rinsing with water and access to calcium gluconate gel for skin exposure .

Q. What are common impurities in synthesis, and how can they be separated?

  • Methodology : Over-sulfonation or incomplete esterification may yield byproducts like disulfonated derivatives or free carboxylic acids. Impurities are separable via gradient elution in reverse-phase HPLC or fractional crystallization. Reference standards (e.g., 3-methylbenzoic acid derivatives) aid in identification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chlorosulfonyl group in nucleophilic substitution?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or alcohols. Solvent effects (e.g., DMF vs. THF) are simulated using polarizable continuum models. Compare results with experimental kinetic data to validate predictions .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Methodology : Use Mercury software to overlay experimental crystal structures with DFT-optimized geometries. Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., rotamers), addressed by variable-temperature NMR or molecular dynamics simulations .

Q. How does crystal packing influence stability and reactivity?

  • Methodology : Single-crystal X-ray diffraction (SHELX suite) reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Thermal analysis (DSC/TGA) correlates packing density with thermal stability. Reactivity in solid-state vs. solution can be studied via grinding experiments or slurry reactions .

Q. What role does this compound play in synthesizing sulfonylurea derivatives?

  • Methodology : The chlorosulfonyl group reacts with amines to form sulfonamides, key intermediates in sulfonylurea herbicides (e.g., triflusulfuron-methyl). Optimize pathways by varying bases (e.g., pyridine vs. triethylamine) and solvents (e.g., acetone vs. acetonitrile) to control regioselectivity .

Q. How can high-throughput screening study reactivity in diverse environments?

  • Methodology : Use automated liquid handlers to test reactions with nucleophiles (e.g., anilines, alcohols) under varying pH and temperature. Analyze outcomes via LC-MS and cluster data to identify reactivity trends. Crystallization robots (e.g., Gryphon LCP) screen for polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.